Oryzalexin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90044-20-5 |
|---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(4aR,4bS,7S,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-4,4b,5,6,10,10a-hexahydro-3H-phenanthrene-2,9-dione |
InChI |
InChI=1S/C20H28O2/c1-6-19(4)9-7-14-13(12-19)15(21)11-16-18(2,3)17(22)8-10-20(14,16)5/h6,12,14,16H,1,7-11H2,2-5H3/t14-,16-,19-,20+/m1/s1 |
InChI Key |
IOCKHKBAJGJHFL-FCNFAXOHSA-N |
Isomeric SMILES |
C[C@]1(CC[C@@H]2C(=C1)C(=O)C[C@H]3[C@]2(CCC(=O)C3(C)C)C)C=C |
Canonical SMILES |
CC1(C2CC(=O)C3=CC(CCC3C2(CCC1=O)C)(C)C=C)C |
Origin of Product |
United States |
Historical Context and Discovery of Oryzalexin C
Early Isolation and Characterization Studies in Rice
Identification from Pathogen-Infected Rice Leaves
Oryzalexin C was first identified as part of a group of novel phytoalexins, alongside Oryzalexin A and Oryzalexin B, in 1985. nih.gov These compounds were successfully isolated from the foliar parts of the Japonica rice cultivar "Koshihikari" that were naturally infected with the rice blast fungus, Pyricularia oryzae (now known as Magnaporthe oryzae). tandfonline.comgriffith.edu.au The researchers specifically collected leaves showing blast lesions, as these areas were found to have a remarkable accumulation of the antifungal compounds compared to healthy, non-lesioned parts of the same plants. tandfonline.com
The isolation process involved homogenizing the lesioned leaves in 70% methanol, followed by extraction with petroleum ether and subsequent chromatographic purification to obtain the pure forms of Oryzalexins A, B, and C. tandfonline.com Initial characterization using spectroscopic methods, including UV, IR, and mass spectrometry, provided the foundational data for their structures. tandfonline.com Mass spectrometry indicated a molecular weight of 300 for this compound, suggesting a molecular formula of C₂₀H₂₈O₂. tandfonline.comnih.gov Further structural studies confirmed that this compound is a (+)-sandaracopimaradiene derivative, specifically identified as 3,7-dioxo-(+)-sandaracopimaradiene. oup.comtandfonline.comtandfonline.com
Contributions of Pioneering Research Groups
The discovery and initial characterization of this compound were the results of collaborative work by Japanese research groups. The principal investigations were published in 1985 by a team led by Tadami Akatsuka from the Laboratory of Agricultural Chemicals at Ibaraki University. tandfonline.comtandfonline.com Key collaborators included Osamu Kodama, Haruchika Sekido, Yoshiki Kono, and Setsuo Takeuchi from both Ibaraki University and The Institute of Physical and Chemical Research. tandfonline.comtandfonline.com
This team was responsible for the systematic isolation of the oryzalexin compounds from infected rice leaves, conducting the initial spectroscopic analyses to lay the groundwork for their structures, and performing the initial bioassays that established their function as phytoalexins. tandfonline.comoup.com Their work distinguished the oryzalexins from previously reported phytoalexin-like substances and other defense-related compounds in rice, such as momilactones. tandfonline.com
Table 1: Initial Characterization of this compound
| Property | Finding | Reference |
|---|---|---|
| Source | Lesions on rice (Oryza sativa) leaves infected with Pyricularia oryzae | tandfonline.com |
| Molecular Formula | C₂₀H₂₈O₂ | tandfonline.com |
| Molecular Weight | 300 m/z | tandfonline.com |
| Chemical Structure | 3,7-dioxo-(+)-sandaracopimaradiene | oup.comtandfonline.com |
| UV Absorption Max (λmax) | 245 nm | tandfonline.com |
Evolution of Knowledge Regarding this compound's Biological Significance
The initial discovery of this compound immediately established its role as a phytoalexin due to its accumulation in pathogen-infected tissues and its potent antifungal properties. tandfonline.com The pioneering studies demonstrated that this compound, along with A and B, significantly inhibited the spore germination and germ tube elongation of P. oryzae. tandfonline.comoup.com The 50% effective dose (ED₅₀) for this compound's inhibition of germ tube growth was reported to be 35 ppm. tandfonline.com This confirmed its direct role in the defense mechanism of rice against the blast fungus. tandfonline.com
Over time, the understanding of this compound has broadened. It is now recognized as one member of a larger family of related diterpenoid phytoalexins, which includes Oryzalexins A through F and Oryzalexin S. mdpi.comnih.gov These compounds are all part of the complex, inducible defense system of rice, which also involves other phytoalexins like phytocassanes and momilactones. nih.gov Research has shown that the production of these compounds is not only triggered by fungal infection but can also be induced by other stresses, such as UV radiation and elicitors like jasmonic acid. researchgate.netcabidigitallibrary.org
The biological significance of this compound is now understood within the intricate network of plant defense responses. It is a key component of the chemical barrier that rice plants erect to halt the proliferation of invading pathogens. nih.gov The continued study of its biosynthetic pathway and regulation provides valuable insights into the genetic and molecular basis of disease resistance in this vital global crop. nih.govnih.gov
**Table 2: Antifungal Activity of this compound against *Pyricularia oryzae***
| Activity Assayed | Result (ED₅₀) | Reference |
|---|---|---|
| Inhibition of Germ Tube Growth | 35 ppm | tandfonline.com |
Biosynthesis of Oryzalexin C
General Diterpenoid Biosynthetic Pathways in Rice
The foundation for all diterpenoid compounds in rice, including Oryzalexin C, is laid by precursor pathways that generate the universal C20 substrate, Geranylgeranyl Diphosphate (B83284) (GGPP). oup.com
In plants, the biosynthesis of isoprenoid precursors is divided between two pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidic 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. oup.comnih.gov Diterpenoids in rice, being plastid-derived, originate from the MEP pathway. nih.govwikipathways.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. oup.comnih.gov A series of seven enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), converts these initial substrates into the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). oup.comnih.gov These C5 units are subsequently condensed to form the C20 molecule geranylgeranyl diphosphate (GGPP), the direct precursor for all diterpenoids. oup.comnih.gov Studies have shown that the expression of genes encoding MEP pathway enzymes is activated upon treatment with elicitors, indicating that this pathway is upregulated to supply sufficient precursors for phytoalexin production. nih.govtandfonline.com
Table 1: Key Enzymes of the Methylerythritol Phosphate (B84403) (MEP) Pathway
| Enzyme | Abbreviation | Function |
| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the first committed step, condensing pyruvate and glyceraldehyde 3-phosphate. oup.comnih.gov |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR/IspC | Catalyzes the conversion of 1-deoxy-D-xylulose 5-phosphate to MEP. oup.comnih.gov |
| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Catalyzes the third step in the pathway. oup.com |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Catalyzes the phosphorylation of the intermediate. oup.com |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Catalyzes the formation of a cyclic diphosphate intermediate. oup.com |
| 4-hydroxy-3-methylbut-2-enyl-diphosphate synthase | IspG | Involved in the second to last step of the pathway. oup.com |
| 4-hydroxy-3-methylbut-2-enyl diphosphate reductase | IspH/HDR | Catalyzes the final step, producing IPP and DMAPP. oup.comfrontiersin.org |
The first committed step in the biosynthesis of the vast majority of rice diterpenoids is the cyclization of the linear GGPP precursor into a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. oup.comnih.gov This protonation-initiated cyclization is catalyzed by class II diterpene synthases, also known as CPP synthases (CPS). oup.comnih.gov Rice possesses multiple CPS enzymes that produce different stereoisomers of CPP, channeling metabolism toward either primary functions like hormone synthesis or specialized defense responses. oup.com
Rice contains two distinct enzymes that produce ent-copalyl diphosphate (ent-CPP). oup.comnih.gov One of these, OsCPS1, is constitutively expressed and dedicated to the biosynthesis of gibberellin phytohormones, which are essential for normal plant growth and development. nih.govresearchgate.netresearchgate.net The second enzyme, ent-copalyl diphosphate synthase 2 (OsCPS2), is functionally distinct. nih.govuniprot.org Its expression is not associated with gibberellin biosynthesis but is instead induced in response to pathogen attack or UV irradiation. nih.govresearchgate.net OsCPS2 is involved in secondary metabolism, specifically producing ent-CPP as a precursor for defensive phytoalexins. nih.govresearchgate.netuniprot.org This includes the phytocassane family of phytoalexins and, crucially, the oryzalexins A-F, including this compound. researchgate.netiastate.edumdpi.com The gene for OsCPS2 is located on chromosome 2, within a biosynthetic gene cluster for phytoalexins. nih.gov
In addition to ent-CPP, rice also produces the diastereomer syn-copalyl diphosphate (syn-CPP). oup.com This reaction is catalyzed by syn-copalyl diphosphate synthase (OsCPS4). oup.comuniprot.orgacs.org The syn-CPP produced by OsCPS4 serves as the precursor for other major families of rice phytoalexins, namely the momilactones and oryzalexin S. mdpi.commdpi.comuniprot.org The gene for OsCPS4 resides on chromosome 4, also within a biosynthetic gene cluster containing other enzymes for momilactone synthesis. nih.govtandfonline.com This demonstrates how rice utilizes different CPP synthases to initiate distinct branches of diterpenoid-based defense chemistry. nih.govnih.gov
Initial Cyclization Reactions: Geranylgeranyl Diphosphate (GGPP) to Copalyl Diphosphate (CPP) Intermediates
Specific Enzymatic Steps in this compound Formation
Following the initial cyclization of GGPP, the resulting CPP intermediates are further modified by class I diterpene synthases, known as ent-kaurene (B36324) synthase-like (KSL) enzymes. nih.govoup.com These enzymes catalyze a second cyclization and/or rearrangement to produce the diverse hydrocarbon skeletons that define the different families of rice phytoalexins. nih.govmdpi.com
The specific hydrocarbon backbone of this compound is derived from the action of a specific KSL on an ent-CPP precursor.
OsKSL10 : The direct precursor for oryzalexins A through F is the hydrocarbon ent-sandaracopimaradiene (B1252091). iastate.edumdpi.comportlandpress.com The formation of this tricyclic diterpene is catalyzed by the enzyme ent-sandaracopimaradiene synthase, which is encoded by the gene OsKSL10. iastate.eduportlandpress.com This enzyme specifically acts on the ent-CPP generated by OsCPS2. mdpi.comnih.gov The subsequent oxidation of ent-sandaracopimaradiene by various cytochrome P450 monooxygenases (CYPs) and short-chain dehydrogenases/reductases (SDRs) leads to the formation of the different oryzalexins, including oryzalexin D, the direct precursor to oryzalexins A, B, and C. iastate.edunih.gov
OsKSL4 : For context, the enzyme syn-pimara-7,15-diene synthase, encoded by OsKSL4, acts on syn-CPP (from OsCPS4) to produce the hydrocarbon precursor for the momilactone phytoalexins. mdpi.comportlandpress.com
OsKSL7 : The enzyme ent-cassa-12,15-diene (B1248460) synthase, encoded by OsKSL7, utilizes ent-CPP (from OsCPS2) to synthesize the precursor for the phytocassane family of phytoalexins. researchgate.netportlandpress.com
This enzymatic specificity highlights the modular nature of diterpenoid biosynthesis in rice, where distinct CPS/KSL pairs are deployed to generate a wide array of defensive compounds from the common precursor, GGPP. The pathway to this compound specifically relies on the sequential action of OsCPS2 and OsKSL10.
Table 2: Diterpene Synthases in Rice Phytoalexin Biosynthesis
| Enzyme | Class | Substrate | Product | Associated Phytoalexins |
| OsCPS2 | Class II (CPS) | GGPP | ent-CPP | Phytocassanes, Oryzalexins A-F nih.govresearchgate.net |
| OsCPS4 | Class II (CPS) | GGPP | syn-CPP | Momilactones, Oryzalexin S mdpi.comuniprot.org |
| OsKSL10 | Class I (KSL) | ent-CPP | ent-Sandaracopimaradiene | Oryzalexins A-F (including C) iastate.eduportlandpress.com |
| OsKSL4 | Class I (KSL) | syn-CPP | syn-Pimara-7,15-diene | Momilactones mdpi.comportlandpress.com |
| OsKSL7 | Class I (KSL) | ent-CPP | ent-Cassadiene | Phytocassanes researchgate.netportlandpress.com |
Cytochrome P450 Monooxygenases (CYPs) in Hydroxylation
The biosynthesis of this compound involves a series of hydroxylation reactions catalyzed by Cytochrome P450 monooxygenases (CYPs). These enzymes play a critical role in introducing oxygen atoms into the diterpene backbone, a key step in the formation of the various oryzalexin compounds. In rice, specific members of the CYP701 and CYP76 families have been identified as essential for this process.
CYP701A8 Activity (e.g., ent-sandaracopimaradiene 3-hydroxylase)
The initial hydroxylation step in the oryzalexin biosynthetic pathway is catalyzed by CYP701A8, also known as ent-sandaracopimaradiene 3-hydroxylase. pax-db.orguniprot.orgexpasy.orgchemwhat.com This enzyme is a paralog of ent-kaurene oxidase, an enzyme involved in gibberellin phytohormone biosynthesis. nih.gov However, CYP701A8 has evolved a more specialized function in rice defense metabolism. nih.govmdpi.com
CYP701A8 specifically catalyzes the hydroxylation of ent-sandaracopimaradiene at the C3α position to produce 3α-hydroxy-ent-sandaracopimaradiene. uniprot.orgnih.govnih.gov This intermediate is a crucial precursor for the synthesis of oryzalexins A through E. uniprot.orgmdpi.com Research has shown that while CYP701A8 can also hydroxylate ent-cassadiene at the C3α position, its primary role in this context is the formation of the oryzalexin precursor. uniprot.orgnih.govmdpi.com The expression of the gene encoding CYP701A8 is induced by elicitors, indicating its role in the plant's defense response. mdpi.com
CYP76M Gene Family Involvement (e.g., CYP76M6, CYP76M8)
Following the initial C3α-hydroxylation by CYP701A8, members of the CYP76M gene family are responsible for subsequent hydroxylation events. researchgate.netmdpi.com Specifically, CYP76M6 and CYP76M8 have been shown to have distinct and non-redundant roles in the biosynthesis of oryzalexins D and E from 3α-hydroxy-ent-sandaracopimaradiene. nih.govnih.gov
CYP76M8 catalyzes the hydroxylation of 3α-hydroxy-ent-sandaracopimaradiene at the C7β position, leading to the formation of oryzalexin D (a 3α,7β-diol). nih.govmdpi.comnih.govebi.ac.uk In contrast, CYP76M6 hydroxylates the same precursor at the C9β position, resulting in the production of oryzalexin E (a 3α,9β-diol). nih.govnih.govuniprot.org This demonstrates a remarkable substrate reorientation within the active site of CYP76M6 in the presence of the C3α-hydroxyl group, as both CYP76M6 and CYP76M8 can hydroxylate the parent compound, ent-sandaracopimaradiene, at the C7β position. nih.govnih.gov The genes for CYP76M6 and CYP76M8 are located within a biosynthetic gene cluster on chromosome 2. nih.govmdpi.comiastate.edu
The functional characteristics of these Cytochrome P450 enzymes are summarized in the table below.
| Enzyme | Substrate | Product(s) | Function in Oryzalexin Biosynthesis |
| CYP701A8 | ent-sandaracopimaradiene | 3α-hydroxy-ent-sandaracopimaradiene | Initial C3α-hydroxylation, producing the precursor for oryzalexins A-E. uniprot.orgnih.govnih.gov |
| CYP76M8 | 3α-hydroxy-ent-sandaracopimaradiene | Oryzalexin D (3α,7β-diol) | C7β-hydroxylation to form oryzalexin D. nih.govmdpi.comnih.gov |
| CYP76M6 | 3α-hydroxy-ent-sandaracopimaradiene | Oryzalexin E (3α,9β-diol) | C9β-hydroxylation to form oryzalexin E. nih.govnih.govuniprot.org |
Short-Chain Alcohol Dehydrogenases/Reductases (SDRs) in Oxidation Steps
The final steps in the biosynthesis of this compound from oryzalexin D involve oxidation reactions catalyzed by short-chain alcohol dehydrogenases/reductases (SDRs). nih.govnih.gov These enzymes are responsible for converting the hydroxyl groups introduced by the CYPs into keto groups.
OsSDR110C-MI3 Function
Biochemical studies have identified OsSDR110C-MI3 as a key enzyme in the oxidation of oryzalexin D. nih.govnih.gov This SDR specifically and readily oxidizes the 3α-hydroxyl group of oryzalexin D. nih.govnih.govnih.gov This reaction leads to the formation of oryzalexin B, which has a keto group at the C3 position and a hydroxyl group at the C7β position. The gene for OsSDR110C-MI3 is part of a tandem array of SDR genes located on chromosome 7, and its transcription is induced by chitin (B13524), a fungal elicitor. nih.gov
OsSDR110C-MS3 Function
OsSDR110C-MS3 is another crucial SDR involved in the later stages of oryzalexin biosynthesis. nih.govnih.gov This enzyme is capable of oxidizing the 7β-hydroxyl group of oryzalexin D. nih.govnih.govjst.go.jp This oxidation results in the formation of oryzalexin A, which possesses a hydroxyl group at the C3α position and a keto group at the C7 position. Furthermore, OsSDR110C-MS3 exhibits promiscuity and can also oxidize the 3α-hydroxyl group, indicating its ability to convert oryzalexin D into both oryzalexin A and oryzalexin B, and subsequently to catalyze the final oxidation step to form this compound (which has keto groups at both C3 and C7). nih.govnih.goviastate.edu Therefore, the conversion of oryzalexin D to this compound can likely proceed through either oryzalexin A or oryzalexin B as an intermediate, with OsSDR110C-MS3 playing a central role in this final dual oxidation. iastate.edu
The functions of these short-chain alcohol dehydrogenases/reductases are detailed in the table below.
| Enzyme | Substrate(s) | Product(s) | Function in this compound Biosynthesis |
| OsSDR110C-MI3 | Oryzalexin D | Oryzalexin B | Readily oxidizes the 3α-hydroxyl group of oryzalexin D. nih.govnih.govnih.gov |
| OsSDR110C-MS3 | Oryzalexin D, Oryzalexin A, Oryzalexin B | Oryzalexin A, Oryzalexin B, this compound | Oxidizes the 7β-hydroxyl group of oryzalexin D to form oryzalexin A and can further oxidize to this compound. Also shows activity on the 3α-hydroxyl group. nih.govnih.goviastate.edu |
Organization of Biosynthetic Genes
The genes responsible for the biosynthesis of diterpenoid phytoalexins in rice, including the oryzalexins, are often found organized in biosynthetic gene clusters (BGCs). nih.goviastate.edunih.gov This clustering facilitates the co-regulation and inheritance of the entire metabolic pathway. The genes encoding the enzymes for oryzalexin biosynthesis are located on different chromosomes, indicating a complex organization that involves more than one BGC.
The genes for several key enzymes in the oryzalexin pathway, including OsCPS2 (an ent-copalyl diphosphate synthase), OsKSL7 (ent-cassa-12,15-diene synthase), and the cytochrome P450s CYP76M5, CYP76M6, CYP76M7, and CYP76M8, are located in a BGC on chromosome 2. nih.govmdpi.comnih.govoup.com This cluster is also associated with the production of phytocassanes. mdpi.comiastate.edu
In contrast, the gene for CYP701A8 is located on chromosome 6. iastate.edupnas.org The genes for the short-chain alcohol dehydrogenases/reductases, OsSDR110C-MI3 and OsSDR110C-MS3, are found on chromosome 7 and chromosome 4, respectively. nih.gov The gene for OsSDR110C-MS3 is located within the momilactone BGC on chromosome 4. iastate.edu This distribution of biosynthetic genes across multiple chromosomes, with some residing in well-defined clusters, highlights a "cross-stitched" pathway organization for oryzalexin biosynthesis in rice. nih.gov
Gene Clustering and Their Coordinated Expression
The genes responsible for the biosynthesis of diterpenoid phytoalexins in rice, including the oryzalexins, are often organized into biosynthetic gene clusters (BGCs). uni-muenchen.depnas.org These clusters facilitate the co-inheritance and coordinated regulation of genes involved in a single metabolic pathway. uni-muenchen.de For oryzalexin biosynthesis, a key gene cluster is located on chromosome 2. iastate.eduiastate.edu This cluster contains genes for several cytochrome P450 monooxygenases (CYPs) and at least one diterpene synthase, which are crucial for the production of oryzalexins and the related phytocassanes. iastate.eduiastate.edu Specifically, CRISPR/Cas9-mediated deletion of this chromosome 2 BGC resulted in a significant reduction in the production of oryzalexins A-F, confirming its central role in their synthesis. iastate.edu
However, not all genes for the oryzalexin pathway are located in this single cluster. The biosynthesis of this compound is a notable example of a pathway that utilizes genes from different chromosomal locations. For instance, the initial cyclase gene, OsCPS4, is found within the momilactone BGC on chromosome 4, while another critical P450 gene, CYP701A8, is located on chromosome 6. uni-muenchen.demdpi.comresearchgate.net The short-chain alcohol dehydrogenase/reductase (SDR) genes responsible for the final oxidation steps that form this compound are also found outside the primary chromosome 2 cluster. iastate.edu
The expression of these distributed genes is tightly and coordinately regulated, primarily as a defense response to pathogen attack or elicitor treatment. tandfonline.com The detection of chitin, a component of fungal cell walls, triggers a signaling cascade that leads to the synchronized up-regulation of the biosynthetic genes. tandfonline.complos.org A key transcriptional regulator in this process is the basic leucine (B10760876) zipper transcription factor OsTGAP1. tandfonline.comtandfonline.com OsTGAP1 has been shown to be a key regulator for the coordinated expression of the clustered genes for diterpenoid phytoalexin production, as well as upstream genes in the methylerythritol phosphate (MEP) pathway, which supplies the initial precursors. tandfonline.comtandfonline.com This coordinated induction ensures the efficient and rapid production of phytoalexins at the site of infection. tandfonline.com
Functional Characterization of Key Biosynthetic Genes
The biosynthetic pathway to this compound from the precursor GGPP has been elucidated through the functional characterization of several key enzymes. The process involves diterpene cyclases, cytochrome P450 monooxygenases (CYPs), and short-chain alcohol dehydrogenases/reductases (SDRs).
The initial steps involve the conversion of GGPP into the diterpene hydrocarbon skeleton:
OsCPS4 (syn-Copalyl Diphosphate Synthase): Located on chromosome 4, this class II diterpene cyclase catalyzes the cyclization of GGPP to form syn-copalyl diphosphate (syn-CPP). mdpi.comnih.gov
OsKSL10 (Kaurene Synthase-Like 10): This class I diterpene synthase acts on syn-CPP, converting it into the tricyclic diterpene olefin, ent-Pimara-7,15-diene, which serves as the foundational skeleton for oryzalexins A-F. mdpi.complos.org
Subsequent steps involve a series of stereo- and regio-specific hydroxylations catalyzed by cytochrome P450 enzymes to produce the key intermediate, Oryzalexin D: 3. CYP701A8: This P450 enzyme, a paralog of the ent-kaurene oxidase from gibberellin metabolism, catalyzes the initial C-3α hydroxylation of ent-Pimara-7,15-diene to produce 3α-hydroxy-ent-sandaracopimaradiene. mdpi.comportlandpress.com 4. CYP76M8: Following the initial hydroxylation, CYP76M8, whose gene is located in the chromosome 2 cluster, selectively hydroxylates the C-7β position of 3α-hydroxy-ent-sandaracopimaradiene. mdpi.comresearchgate.netportlandpress.com This reaction yields the 3α,7β-diol compound, which is identified as Oryzalexin D. mdpi.comportlandpress.comnih.gov
The final stage in the biosynthesis of this compound involves the oxidation of the two hydroxyl groups on Oryzalexin D, a process catalyzed by specific short-chain alcohol dehydrogenases/reductases (SDRs). iastate.edu 5. OsSDR110C-MI3 and OsSDR110C-MS3: These inducible SDRs are responsible for the oxidation of Oryzalexin D. iastate.edu OsSDR110C-MI3 readily oxidizes the 3α-hydroxyl group of Oryzalexin D to form Oryzalexin A. iastate.edu OsSDR110C-MS3 is more promiscuous and can oxidize the 7β-hydroxyl group to form Oryzalexin B. iastate.edu Crucially, OsSDR110C-MS3 can also further oxidize Oryzalexin A or Oryzalexin B to produce the dually oxidized this compound, which features keto groups at both the C-3 and C-7 positions. iastate.edu It is likely that in the plant, this compound can be formed via either Oryzalexin A or Oryzalexin B as an intermediate. iastate.edu
Table 1: Key Genes in this compound Biosynthesis
| Gene | Enzyme Class | Chromosome Location | Function in Pathway |
| OsCPS4 | Diterpene Cyclase (Class II) | 4 | Converts GGPP to syn-CPP mdpi.comnih.gov |
| OsKSL10 | Diterpene Synthase (Class I) | Not specified in results | Converts syn-CPP to ent-Pimara-7,15-diene mdpi.com |
| CYP701A8 | Cytochrome P450 | 6 | Catalyzes C-3α hydroxylation of ent-Pimara-7,15-diene mdpi.comportlandpress.com |
| CYP76M8 | Cytochrome P450 | 2 | Catalyzes C-7β hydroxylation to form Oryzalexin D mdpi.comportlandpress.com |
| OsSDR110C-MI3 | Short-Chain Dehydrogenase/Reductase | Not specified in results | Oxidizes the 3α-hydroxyl of Oryzalexin D to form Oryzalexin A iastate.edu |
| OsSDR110C-MS3 | Short-Chain Dehydrogenase/Reductase | Not specified in results | Oxidizes the 7β-hydroxyl of Oryzalexin D (to Oryzalexin B) and can further oxidize Oryzalexin A or B to form this compound iastate.edu |
Regulation of Oryzalexin C Biosynthesis
Transcriptional Regulation Mechanisms
The biosynthesis of Oryzalexin C is initiated by the expression of genes encoding the enzymes responsible for its synthesis. This genetic activation is controlled by specific proteins known as transcription factors (TFs), which bind to the promoter regions of these genes. The presence of elicitors, such as chitin (B13524) from fungal cell walls, triggers signaling cascades that lead to the activation of these TFs. iastate.edutandfonline.com
Role of Transcription Factors (TFs)
Several families of transcription factors have been identified as key regulators of diterpenoid phytoalexin biosynthesis in rice, including this compound. These families include the WRKY, bHLH, bZIP, AP2/ERF, MYB, and NAC families. frontiersin.orgencyclopedia.pubmdpi.com They act as molecular switches, turning on the genes necessary for the production of these defense compounds in response to pathogen attack. mdpi.com
The WRKY family of transcription factors is a large and crucial group of proteins involved in plant defense responses. nih.gov They are characterized by a conserved WRKYGQK motif and are known to regulate the biosynthesis of various secondary metabolites. nih.govnih.gov In rice, several WRKY TFs have been implicated in the regulation of phytoalexin production.
OsWRKY10: This transcription factor is a positive regulator in both basal defense and Xa1-mediated resistance to Xanthomonas oryzae pv. oryzae. nih.gov It can activate the transcription of defense-related genes, including those involved in phytoalexin synthesis. nih.gov Studies have shown that the expression of OsWRKY10 is induced by jasmonic acid (JA). researchgate.net
OsWRKY13: Overexpression of OsWRKY13 in rice enhances resistance to both bacterial blight and fungal blast. nih.gov It appears to mediate this resistance by activating the salicylic (B10762653) acid (SA)-dependent signaling pathway while suppressing the jasmonic acid (JA)-dependent pathway. nih.gov OsWRKY13 can directly bind to the promoters of genes in these pathways. nih.gov However, it has also been reported to down-regulate genes involved in terpenoid biosynthesis, highlighting the complex and sometimes opposing roles of WRKY TFs. nih.gov
Other WRKY TFs like OsWRKY45, OsWRKY53, and OsWRKY76 also play roles in regulating the production of diterpenoid phytoalexins, including momilactones and phytocassanes, which share precursors with oryzalexins. nih.govfrontiersin.orgoup.com For instance, OsWRKY45 positively regulates the accumulation of momilactones, phytocassanes, and oryzalexins. nih.govfrontiersin.org
| Transcription Factor | Function in Phytoalexin Biosynthesis | Regulatory Pathway Involvement | Reference |
|---|---|---|---|
| OsWRKY10 | Positive regulator of basal defense and Xa1-mediated resistance. | Induced by Jasmonic Acid (JA). | nih.govresearchgate.net |
| OsWRKY13 | Enhances resistance to bacterial blight and fungal blast. | Activates Salicylic Acid (SA) pathway, suppresses Jasmonic Acid (JA) pathway. | nih.gov |
| OsWRKY45 | Positive regulator of momilactone, phytocassane, and oryzalexin accumulation. | Primes biosynthetic gene expression. | nih.govfrontiersin.org |
| OsWRKY53 | Enhances the production of momilactones. | Phosphorylated by MPK3/MPK6 cascade. | nih.gov |
| OsWRKY76 | Suppresses the production of terpene phytoalexins. | Activates cold stress tolerance but suppresses PR genes. | frontiersin.org |
The basic helix-loop-helix (bHLH) transcription factors constitute one of the largest TF families in plants and are involved in a wide array of biological processes, including the regulation of secondary metabolism. nih.govfrontiersin.org
OsbHLH5: This transcription factor has been identified as a positive bifunctional regulator of both phenolamide and diterpenoid phytoalexin biosynthesis in rice. mdpi.com Overexpression and CRISPR-Cas9 knockout studies have confirmed that OsbHLH5 positively regulates the expression of diterpenoid phytoalexin biosynthetic genes, such as OsCPS4 and OsKSL4/7/10/11, leading to the accumulation of momilactones. mdpi.com Given the shared biosynthetic precursors, it is highly probable that OsbHLH5 also influences this compound production. Furthermore, OsbHLH5 expression is induced by jasmonic acid (JA), and its overexpression enhances resistance to the bacterial pathogen Xanthomonas oryzae pv. oryzae. researchgate.net Another bHLH transcription factor, named Diterpenoid Phytoalexin Factor (DPF), acts as a master regulator of diterpenoid phytoalexin biosynthesis by activating the promoters of key biosynthetic genes. nih.govresearchgate.net
| Transcription Factor | Function in Phytoalexin Biosynthesis | Regulatory Pathway Involvement | Reference |
|---|---|---|---|
| OsbHLH5 | Positive regulator of phenolamide and diterpenoid phytoalexin biosynthesis. | Induced by Jasmonic Acid (JA). | mdpi.comresearchgate.net |
| Diterpenoid Phytoalexin Factor (DPF) | Master regulator of diterpenoid phytoalexin biosynthesis. | Activates promoters of key biosynthetic genes. | nih.govresearchgate.net |
Basic leucine (B10760876) zipper (bZIP) transcription factors are a conserved family of regulatory proteins in eukaryotes that play significant roles in various plant processes, including defense responses and secondary metabolism. nih.govnih.gov
OsTGAP1: This bZIP transcription factor is a key regulator of the induced production of diterpenoid phytoalexins, including momilactones and phytocassanes, in rice. nih.govgeneticsmr.org It is essential for the expression of the momilactone biosynthetic gene cluster. nih.gov Knockout mutants of OsTGAP1 show almost no expression of these genes or production of momilactones upon elicitor treatment. nih.gov Conversely, overexpression of OsTGAP1 leads to enhanced expression of these genes and hyperaccumulation of both momilactones and phytocassanes. nih.govnih.gov OsTGAP1 also influences the expression of OsDXS3, a gene in the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the precursor for diterpenoid biosynthesis. tandfonline.comnih.gov The expression of OsTGAP1 itself is inducible by chitin elicitors and jasmonic acid. nih.govfrontiersin.org
| Transcription Factor | Function in Phytoalexin Biosynthesis | Regulatory Pathway Involvement | Reference |
|---|---|---|---|
| OsTGAP1 | Key regulator of diterpenoid phytoalexin production (momilactones and phytocassanes). | Induced by chitin and Jasmonic Acid (JA). Regulates the MEP pathway via OsDXS3. | tandfonline.comnih.govgeneticsmr.orgnih.govfrontiersin.org |
In addition to the WRKY, bHLH, and bZIP families, other transcription factor families, including AP2/ERF, MYB, and NAC, are also involved in regulating the biosynthesis of plant secondary metabolites, including phytoalexins. frontiersin.orgencyclopedia.pub
AP2/ERF (APETALA2/Ethylene Response Factor): This large family of plant-specific transcription factors is characterized by the AP2 DNA-binding domain. mdpi.com They are known to be involved in responses to both biotic and abiotic stresses. mdpi.com For example, the rice ERF transcription factor OsERF922 has been shown to negatively regulate resistance to the blast fungus Magnaporthe oryzae by modulating the expression of defense-related genes, including those for diterpene cyclases. oup.com
MYB (Myeloblastosis-related): MYB transcription factors are one of the largest TF families in plants and regulate a wide range of processes, including secondary metabolism. frontiersin.org
NAC (NAM, ATAF, CUC): NAC transcription factors are also a large plant-specific family involved in various aspects of plant development and stress responses. encyclopedia.pub
While direct evidence linking specific members of the AP2/ERF, MYB, and NAC families to this compound biosynthesis is still emerging, their established roles in regulating other phytoalexin pathways in rice and other plants suggest their likely involvement. frontiersin.orgencyclopedia.pubpreprints.org
Gene Expression Profiling and Induction Kinetics
The biosynthesis of this compound is a dynamic process, with the expression of the relevant genes being rapidly and transiently induced upon pathogen attack or treatment with elicitors. Gene expression profiling studies have provided valuable insights into the kinetics of this induction.
Microarray analyses of rice cells treated with a chitin elicitor have shown significant transcriptional upregulation of genes involved in diterpenoid phytoalexin biosynthesis. iastate.edu For instance, the expression of genes in the momilactone biosynthetic gene cluster and the phytocassane biosynthetic gene OsKSL7, as well as the MEP pathway gene OsDXS3, is coordinately induced. tandfonline.com
The induction kinetics of these genes often show a rapid increase in transcript levels within hours of elicitation, reaching a peak before declining. For example, in response to the avirulent M. oryzae P131 strain, the expression of the OsERF922 transcription factor is induced as early as 1 hour post-inoculation, peaking at 3 hours. oup.com Similarly, the expression of pathogenesis-related (PR) genes like PBZ1 and Cht-1 shows slow and prolonged kinetics in response to elicitors. oup.com
This temporal regulation of gene expression ensures that the production of phytoalexins like this compound is timely and sufficient to mount an effective defense response against invading pathogens.
| Gene/Gene Family | Inducer/Condition | Expression Pattern | Reference |
|---|---|---|---|
| Momilactone biosynthetic gene cluster | Chitin elicitor | Coordinately induced | tandfonline.com |
| OsKSL7 (Phytocassane biosynthesis) | Chitin elicitor | Induced | tandfonline.com |
| OsDXS3 (MEP pathway) | Chitin elicitor | Induced | tandfonline.com |
| OsERF922 (AP2/ERF TF) | Avirulent M. oryzae | Rapid induction, peaking at 3 hours post-inoculation | oup.com |
| PBZ1, Cht-1 (PR genes) | Elicitor (TvX/EIX) | Slow and prolonged induction | oup.com |
Post-Transcriptional and Post-Translational Regulatory Processes
Beyond the initial transcription of biosynthetic genes, the regulation of this compound production involves crucial modifications at the RNA and protein levels. These processes fine-tune the metabolic pathway, allowing for rapid and precise responses to external stimuli.
Post-transcriptional regulation is exemplified by the role of microRNAs (miRNAs), which are small non-coding RNAs that can silence gene expression. oup.com The activation of the ribonuclease OsDCL1a, which is involved in processing miRNAs, has been shown to negatively regulate the production of diterpenoid phytoalexins. oup.com This activation represses the induction of phytoalexin biosynthetic genes during pathogen challenge, leading to a drastic reduction in their accumulation. oup.com
Post-translational modifications of key enzymes and regulatory proteins are critical for activating the biosynthetic cascade. The oxidation of the precursor Oryzalexin D is a key step in forming this compound. This conversion is catalyzed by specific short-chain alcohol dehydrogenases/reductases (SDRs). iastate.edu Research has identified OsSDR110C-MI3 and OsSDR110C-MS3 as enzymes involved in this process. OsSDR110C-MI3 readily oxidizes the 3α-hydroxyl group of Oryzalexin D, while OsSDR110C-MS3 can oxidize the accompanying 7β-hydroxyl group, leading to the formation of Oryzalexins A, B, and C. iastate.edu
Furthermore, the activity of transcription factors that control the expression of oryzalexin biosynthetic genes is itself regulated post-translationally. The phosphorylation of the transcription factor OsWRKY53, mediated by the OSMKK4-OSMPK3/OsMPK6 signaling cascade, positively regulates the expression of key enzyme genes in the pathway, such as OsCPS4. researchgate.net This phosphorylation event is a critical step in transducing defense signals to activate phytoalexin production. researchgate.net
| Regulator | Regulatory Level | Mechanism of Action | Effect on Oryzalexin Biosynthesis |
|---|---|---|---|
| OsDCL1a | Post-Transcriptional | Processes microRNAs that target biosynthetic gene transcripts. oup.com | Negative regulation; reduces accumulation of diterpenoid phytoalexins. oup.com |
| OSMKK4-OSMPK3/OsMPK6 Cascade | Post-Translational | Phosphorylates and activates the transcription factor OsWRKY53. researchgate.net | Positive regulation; enhances expression of biosynthetic genes. researchgate.net |
| OsSDR110C-MI3 | Post-Translational | Enzymatic oxidation of the 3α-hydroxyl group of Oryzalexin D. iastate.edu | Directly catalyzes the conversion of Oryzalexin D to other oryzalexins, including C. iastate.edu |
| OsSDR110C-MS3 | Post-Translational | Enzymatic oxidation of the 7β-hydroxyl group of Oryzalexin D. iastate.edu | Directly catalyzes the conversion of Oryzalexin D to other oryzalexins, including A and C. iastate.edu |
Elicitation Mechanisms of Oryzalexin C Production
Biotic Elicitors and Pathogen-Associated Molecular Patterns (PAMPs)
Biotic elicitors are molecules derived from living organisms, particularly pathogens, that can induce defense responses in plants. These are often referred to as Pathogen-Associated Molecular Patterns (PAMPs), which are conserved molecules characteristic of entire classes of microbes.
Fungal Elicitors (e.g., Chitin (B13524), Hrip1)
Fungal pathogens are potent inducers of Oryzalexin C production. Components of the fungal cell wall, such as chitin, are well-characterized PAMPs that elicit strong defense reactions in rice.
Chitin: This polysaccharide, a major component of fungal cell walls, is a classic elicitor of plant defense. mdpi.com When rice plants detect chitin fragments, a signaling cascade is initiated, leading to the production of phytoalexins, including this compound. nih.govnih.goviastate.edu Studies have shown that N-acetylchitooligosaccharides, specifically those larger than a hexaose, can induce the formation of oryzalexins at very low concentrations. tandfonline.com The plant's recognition of chitin is highly specific, suggesting the presence of dedicated receptor systems. mdpi.comtandfonline.com This recognition often involves LysM receptor molecules like OsCEBiP and OsCERK1, which cooperatively regulate chitin elicitor signaling in rice. iastate.edunig.ac.jp
Hrip1: This is a proteinaceous elicitor, specifically a harpin (B1176776) protein, identified from the fungus Alternaria tenuissima. mdpi.com Harpin proteins are known to induce defense responses in various plants. Research indicates that Hrip1 can mediate the fortification of rice cell walls and elicit the production of phytoalexins, contributing to immunity against pathogens like Magnaporthe oryzae. nig.ac.jp
Bacterial Elicitors
While much of the focus has been on fungal elicitors, bacteria also play a role in inducing phytoalexin synthesis in rice.
Algino-oligosaccharides: Degradation products of alginate, derived from the bacterium Flavobacterium sp. LXA, have been shown to have elicitor activity in germinating rice. tandfonline.comresearchgate.net These algino-oligosaccharides can stimulate the accumulation of several phytoalexins, with this compound being a particularly sensitive marker for this elicitor activity. tandfonline.comresearchgate.net The highest elicitor activity was observed with alginate degradation products having a specific degree of polymerization. researchgate.netresearchgate.net
Specific Pathogen-Induced Responses (e.g., Magnaporthe oryzae, Pyricularia oryzae, Xanthomonas oryzae pv. oryzae)
Direct infection by pathogenic microorganisms is a primary trigger for this compound production.
Magnaporthe oryzae (syn. Pyricularia oryzae): This fungus is the causal agent of rice blast disease, one of the most destructive diseases of rice worldwide. researchgate.netnih.gov Infection of rice leaves with M. oryzae leads to the accumulation of a suite of phytoalexins, including Oryzalexins A, B, and C. nih.govnih.govmdpi.com The production of these compounds is a critical part of the rice plant's defense strategy against this pathogen. nih.govscispace.com
Xanthomonas oryzae pv. oryzae (Xoo): This bacterium causes bacterial blight, another severe disease affecting rice production. wikipedia.orgnih.govmdpi.com While research has extensively documented the induction of other phytoalexins like momilactones and sakuranetin (B8019584) in response to Xoo infection, the interaction also influences the broader secondary metabolite profile of the plant, which includes the oryzalexins. researchgate.netnih.gov The plant's defense response to Xoo involves a complex interplay of signaling pathways that can lead to the production of various antimicrobial compounds. oup.com
Abiotic Elicitors and Stress Induction
Abiotic elicitors are non-biological factors that can induce stress in plants and trigger defense responses, including the synthesis of this compound. mdpi.com
Ultraviolet (UV) Irradiation
Exposure to UV light is a well-documented abiotic stress that induces the accumulation of phytoalexins in rice leaves. mdpi.comoup.combiosynth.commdpi.com
UV-Induced Accumulation: Following UV irradiation, rice leaves show a time-dependent accumulation of various oryzalexins. oup.com Specifically for this compound, the maximum accumulation is typically observed around four days after irradiation. oup.comtandfonline.com This response is often accompanied by the appearance of brown spots on the leaf surface. oup.com The level of phytoalexin accumulation can also be influenced by the age of the leaf. oup.com
Phytohormone Application (e.g., Jasmonic Acid, Methyl Jasmonate)
Phytohormones are signaling molecules that play a crucial role in regulating plant growth, development, and responses to stress.
Jasmonic Acid (JA) and Methyl Jasmonate (MeJA): Jasmonic acid and its volatile methyl ester, methyl jasmonate, are key signaling molecules in plant defense. scielo.org.mxwikipedia.orgnih.gov Application of jasmonic acid has been shown to elicit the production of this compound. cabidigitallibrary.org These hormones are involved in a signaling pathway that activates the expression of genes responsible for the synthesis of defense compounds. researchgate.netmdpi.com Exogenous application of methyl jasmonate can induce the production of various secondary metabolites, including those involved in defense. wikipedia.orgmdpi.com
Interactive Data Table: Elicitors of this compound Production
| Elicitor Category | Specific Elicitor | Source/Type | Key Findings |
| Biotic | |||
| Fungal | Chitin | Polysaccharide from fungal cell walls | Induces this compound production; N-acetylchitooligosaccharides are potent elicitors. tandfonline.com |
| Hrip1 | Harpin protein from Alternaria tenuissima | Mediates cell wall fortification and phytoalexin elicitation. nig.ac.jp | |
| Bacterial | Algino-oligosaccharides | Degradation products from Flavobacterium sp. | Stimulates phytoalexin accumulation, with this compound as a sensitive marker. tandfonline.comresearchgate.net |
| Pathogen | Magnaporthe oryzae | Fungus (Rice Blast) | Infection leads to the accumulation of Oryzalexins A, B, and C. nih.govnih.gov |
| Xanthomonas oryzae pv. oryzae | Bacterium (Bacterial Blight) | Infection triggers a broad defense response that includes phytoalexin production. researchgate.netnih.gov | |
| Abiotic | |||
| Physical Stress | UV Irradiation | Physical agent | Maximum this compound accumulation occurs about 4 days after exposure. oup.comtandfonline.com |
| Phytohormone | Jasmonic Acid | Plant hormone | Elicits the production of this compound. cabidigitallibrary.org |
| Methyl Jasmonate | Plant hormone | Induces defense-related secondary metabolite production. researchgate.netmdpi.com |
Chemical Elicitors (e.g., CuCl2)
The production of phytoalexins, including oryzalexins, can be initiated by a range of chemical compounds. cabidigitallibrary.orgmdpi.com Among these, heavy metal salts have been identified as potent abiotic elicitors. mdpi.com Copper chloride (CuCl2) is a well-documented chemical elicitor that triggers the accumulation of phytoalexins in rice. cabidigitallibrary.orgresearchgate.net Research has shown that treatment with CuCl2 can induce the production of various phytoalexins, including momilactones and sakuranetin, alongside oryzalexins. cabidigitallibrary.orgnih.govmdpi.com The application of CuCl2 to rice leaves leads to a time-dependent accumulation of these defense compounds. mdpi.com For instance, momilactone A accumulation is detectable 12 hours after CuCl2 application, reaching a peak at 72 hours. mdpi.comsemanticscholar.org This response highlights the role of certain metal ions in activating the plant's defense-related secondary metabolism. nih.govmdpi.com
The eliciting effect of CuCl2 is linked to the jasmonic acid (JA) signaling pathway. researchgate.netmdpi.comoup.com Studies have demonstrated a rapid increase in endogenous JA levels in rice leaves following treatment with CuCl2. researchgate.netoup.com Furthermore, the application of JA biosynthesis inhibitors suppressed the CuCl2-induced accumulation of phytoalexins. researchgate.netmdpi.comsemanticscholar.orgoup.com This suggests that JA acts as a crucial signaling molecule in the cascade initiated by CuCl2, leading to the production of phytoalexins like this compound. researchgate.netoup.com
Table 1: Chemical Elicitors of Phytoalexin Production in Rice
| Elicitor | Phytoalexin(s) Induced | Associated Signaling Molecule | Reference(s) |
| Copper Chloride (CuCl2) | Oryzalexins, Momilactones, Sakuranetin | Jasmonic Acid (JA) | cabidigitallibrary.orgresearchgate.netnih.govmdpi.com |
| Jasmonic Acid (JA) | Oryzalexins, Momilactones, Sakuranetin | - | researchgate.netmdpi.comoup.com |
| Chitin | Momilactones, Phytocassanes | - | iastate.edu |
| N-acetylchitooligosaccharides | Momilactones, Oryzalexins | - | mdpi.com |
| Iron(II) Chloride (FeCl2) | Momilactone A | - | mdpi.comsemanticscholar.org |
| Mercury(II) Chloride (HgCl2) | Momilactone A | - | mdpi.comsemanticscholar.org |
Signal Transduction Pathways in Elicitation
The perception of elicitor signals at the cell surface initiates a complex network of intracellular events, collectively known as signal transduction, which ultimately activates the genes responsible for phytoalexin biosynthesis. numberanalytics.com These pathways involve a series of molecular interactions that amplify the initial signal and direct it to the appropriate cellular machinery. numberanalytics.com
Receptor Recognition and Signaling Cascades
The process of elicitation begins with the recognition of elicitor molecules by specific receptors located on the plant cell's plasma membrane. frontiersin.org This recognition event triggers a cascade of downstream signaling events. numberanalytics.com In the case of biotic elicitors like chitin (a component of fungal cell walls), the perception is mediated by a receptor complex. iastate.eduscienceopen.comresearchgate.net This complex includes the Chitin Elicitor Binding Protein (CEBiP) and the Chitin Elicitor Receptor Kinase (OsCERK1). iastate.eduscienceopen.comresearchgate.netuniprot.org While CEBiP binds to chitin fragments, it lacks an intracellular signaling domain. iastate.edu Therefore, it forms a complex with OsCERK1 to transduce the signal across the plasma membrane. iastate.eduscienceopen.comresearchgate.net The ligand-induced formation of this receptor complex is a critical step in initiating the defense response. scienceopen.comresearchgate.net This initial perception leads to the activation of various downstream signaling components, including Mitogen-Activated Protein Kinase (MAPK) cascades. iastate.edu
Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., OsMKK4-OsMPK6)
MAPK cascades are highly conserved signaling modules in eukaryotes that play a central role in transmitting extracellular signals to intracellular targets. ppjonline.org In rice, the OsMKK4-OsMPK6 cascade is a key pathway in regulating the biosynthesis of diterpenoid phytoalexins, including oryzalexins. nih.govmdpi.comtandfonline.com The activation of this cascade is a response to elicitor signals. nih.gov Specifically, the MAPKK OsMKK4 activates the MAPKs OsMPK3 and OsMPK6 in response to chitin elicitors. nih.gov The activation of the OsMKK4-OsMPK3/OsMPK6 cascade has been shown to induce the biosynthesis of diterpenoid phytoalexins. nih.gov Microarray analyses have revealed that a large number of genes involved in diterpenoid phytoalexin biosynthesis are upregulated by this MAPK cascade. nih.gov The OsMKK4-OsMPK6 pathway specifically activates numerous genes involved in this process. mdpi.com While OsMPK3 and OsMPK6 are central to this response, another MAPK, OsMPK4, is also activated by elicitors, though its precise role in phytoalexin biosynthesis is less clear. nih.gov The OsMKK4-OsMPK6 module is also involved in regulating various developmental processes in rice, indicating its versatile role in the plant. maxapress.com
Chitin Elicitor Receptor Kinase (OsCERK1) Signaling
OsCERK1 is a plasma membrane-bound receptor-like kinase that is essential for chitin signaling in rice. scienceopen.comresearchgate.netuniprot.org It contains a Lysin Motif (LysM) in its extracellular domain, which is involved in recognizing chitin, and an intracellular serine/threonine kinase domain that initiates downstream signaling. scienceopen.com Knockdown of OsCERK1 expression significantly suppresses the defense responses induced by chitin oligosaccharides, including the production of phytoalexins like momilactones and phytocassanes. iastate.eduscienceopen.comresearchgate.net This demonstrates the central role of OsCERK1 in mediating the plant's innate immunity. scienceopen.comresearchgate.netuniprot.org
Upon chitin binding, OsCERK1 forms a complex with CEBiP. iastate.eduscienceopen.comresearchgate.net This interaction is crucial for signal transduction. iastate.eduscienceopen.com OsCERK1 then phosphorylates downstream components, including the rice receptor-like cytoplasmic kinase OsRLCK185, which provides a link between chitin perception and the activation of the MAPK cascade. iastate.edu This phosphorylation cascade ultimately leads to the activation of defense gene expression and the biosynthesis of phytoalexins. iastate.edu
Biological Function in Plant Immunity
Role in Plant Innate Immunity
The innate immune system of a plant provides the first line of defense against pathogens. This system includes both pre-existing (constitutive) barriers and inducible defenses that are activated upon pathogen recognition. researchgate.net Diterpenoid phytoalexins, including the oryzalexin family, are key players in these immune responses, functioning as toxins or inhibitors that combat a range of pathogens like fungi and bacteria. nih.govresearchgate.net
Oryzalexin C is primarily recognized for its role as an inducible defense compound. ontosight.ai Its production, along with that of Oryzalexin A and B, is triggered in rice leaves following infection by pathogens such as the rice blast fungus. nih.govcabidigitallibrary.org The accumulation of these phytoalexins is a localized and rapid response to pathogen attack. nih.gov Research has shown that the biosynthesis of oryzalexins can also be induced by abiotic stressors like UV radiation and the application of jasmonic acid, a key signaling molecule in plant defense. cabidigitallibrary.orgnih.gov
While primarily an inducible metabolite, the broader family of diterpenoid phytoalexins in rice also contributes to constitutive defense. escholarship.org For instance, some diterpenoids are present in healthy plant tissues and can be rapidly deployed upon attack. oup.com The genes responsible for the biosynthesis of diterpenoid phytoalexins are known to be upregulated in response to various stressors, highlighting their importance in both readying the plant for and actively responding to threats. escholarship.orgresearchgate.net This dual function ensures that the rice plant has both a standing guard and a rapidly mobilized army to fend off pathogens.
The production of a suite of diverse phytoalexins, including oryzalexins, provides rice with broad-spectrum disease resistance. researchgate.netmdpi.com This means the defense is effective against a wide range of different pathogens. rutgers.edu The presence of multiple antimicrobial compounds like oryzalexins, phytocassanes, and momilactones creates a multi-layered chemical defense system. researchgate.netescholarship.org This chemical diversity is crucial for combating pathogens that may evolve to overcome a single defense mechanism. rutgers.edu
Studies on rice mutants have demonstrated that the activation of genes involved in diterpenoid synthesis, including those for oryzalexins, is linked to enhanced resistance against various pathogens. mdpi.com The coordinated regulation and biosynthesis of these compounds are integral to the plant's systemic acquired resistance (SAR), a state of heightened defense readiness throughout the plant following an initial localized infection. mdpi.comrutgers.edu The ability of oryzalexins and related compounds to inhibit different fungal and bacterial pathogens underscores their role as versatile weapons in the plant's defensive arsenal. nih.govnih.gov
Antimicrobial Activities Against Plant Pathogens
Oryzalexins are recognized for their antimicrobial properties, which are central to their function in plant defense. ontosight.ainih.gov As a class of compounds, they have been shown to inhibit the growth of several fungal species that cause significant diseases in rice. nih.govmdpi.com
The antifungal activity of oryzalexins has been a key area of research, particularly concerning their effectiveness against pathogens that threaten rice cultivation worldwide.
Magnaporthe oryzae (also known as Pyricularia oryzae), the causative agent of rice blast disease, is one of the most devastating rice pathogens. nih.govmdpi.com this compound, along with oryzalexins A and B, was first isolated from rice leaves that had been infected with this fungus. nih.govmdpi.com The accumulation of these phytoalexins at the site of infection is a direct defense response. rutgers.edu
While specific inhibitory data for this compound is not as commonly cited as for other members of its class, the oryzalexin group demonstrates notable antifungal activity. cabidigitallibrary.org For example, Oryzalexin D has been shown to significantly inhibit the spore germination of Magnaporthe oryzae at a concentration of 100 ppm. nih.govmdpi.com In general, oryzalexins are considered effective, though sometimes weaker than other rice phytoalexins like momilactones, in inhibiting M. oryzae spore germination, with ED₅₀ values reported in the range of 20–136 µg/mL. cabidigitallibrary.org
The initial discovery of this compound was from rice leaves infected with Pyricularia oryzae, highlighting the compound's direct involvement in the defense against this pathogen. nih.govmdpi.com The antifungal activity of oryzalexin enantiomers (mirror-image isomers) has been evaluated against Pyricularia oryzae, indicating the stereochemistry of the molecule is important for its biological function. nih.gov
Oryzalexins as a class have also demonstrated inhibitory effects against Bipolaris oryzae, the fungus that causes brown spot disease in rice. nih.govmdpi.com This activity contributes to the broad-spectrum resistance conferred by rice phytoalexins. nih.gov The ability to act against multiple significant pathogens like P. oryzae and B. oryzae makes the oryzalexin family, including this compound, a vital part of rice's innate immunity.
Interactive Data Table: Antifungal Activity of Oryzalexins and Related Compounds
| Compound | Pathogen | Activity Type | Effective Concentration (ED₅₀/IC₅₀) | Reference |
| Oryzalexin D | Magnaporthe oryzae | Spore Germination Inhibition | 100 ppm | nih.govmdpi.com |
| Oryzalexin E | Pyricularia oryzae | Spore Germination Inhibition | 62.5 ppm | nih.gov |
| Oryzalexin F | Pyricularia oryzae | Spore Germination Inhibition | 103 ppm | nih.gov |
| Oryzalexin A | Magnaporthe grisea | Conidial Germination Inhibition | 130 ppm (0.43 mM) | nih.gov |
| Oryzalexins (general) | Magnaporthe grisea | Spore Germination Inhibition | 20–136 µg/mL | cabidigitallibrary.org |
Antifungal Efficacy Against Major Rice Pathogens
Effects on Spore Germination and Germ Tube Growth
This compound demonstrates significant antifungal properties by inhibiting the early developmental stages of pathogenic fungi. Research has shown that Oryzalexins A, B, and C are potent inhibitors of spore germination and germ tube elongation in Pyricularia oryzae, the fungus responsible for rice blast disease. researchgate.nettandfonline.comtandfonline.com
Specifically, this compound, along with Oryzalexins A and B, strongly suppresses the elongation of the germ tube of P. oryzae. researchgate.nettandfonline.com The 50% effective dose (ED50) for this compound's inhibition of germ tube growth is 35 ppm. tandfonline.com In studies comparing the three, Oryzalexin B was found to be the most potent in inhibiting germ tube elongation with an ED50 of 18 ppm, while Oryzalexins A and C had an ED50 of 35 ppm. tandfonline.com For spore germination, the ED50 values were 130 ppm for Oryzalexin A, 68 ppm for Oryzalexin B, and 136 ppm for this compound. researchgate.net Complete inhibition of P. oryzae spore germination was achieved at a concentration of 200 ppm for all three oryzalexins. researchgate.net
**Interactive Data Table: Inhibitory Activity of Oryzalexins against *Pyricularia oryzae***
| Compound | ED50 (ppm) - Spore Germination researchgate.net | ED50 (ppm) - Germ Tube Growth tandfonline.com |
|---|---|---|
| Oryzalexin A | 130 | 35 |
| Oryzalexin B | 68 | 18 |
| This compound | 136 | 35 |
Antibacterial Activity (e.g., Xanthomonas oryzae)
While extensive research has focused on the antifungal properties of oryzalexins, their activity against bacterial pathogens is also an area of investigation. Phytoalexins in rice, including diterpenoids like oryzalexins, are produced in response to infection by pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice. researchgate.net The accumulation of these compounds is a key defense strategy. While some rice phytoalexins like sakuranetin (B8019584) have shown broad-spectrum antimicrobial activity against both fungal and bacterial pathogens, including Xanthomonas oryzae, specific data on the direct antibacterial efficacy of this compound against Xoo is less detailed in the available literature. mdpi.comresearchgate.net However, the induction of diterpenoid phytoalexins, a class to which this compound belongs, is a recognized defense response of rice to Xoo infection. researchgate.net
Potential Against Other Biotic Stress Agents (e.g., nematodes)
The defensive role of rice diterpenoid phytoalexins, including oryzalexins, extends beyond microbial pathogens to other biotic stressors like nematodes. nih.govresearchgate.net Research has indicated that these compounds are involved in the defense against parasitic nematodes. researchgate.net Studies have shown that the absence of diterpenoid phytoalexins in rice plants leads to increased susceptibility to the root-knot nematode Meloidogyne graminicola. nih.govresearchgate.net Furthermore, these phytoalexins can shape the composition of nematode communities in the rhizosphere and roots. nih.govresearchgate.net While the collective role of diterpenoid phytoalexins in nematode defense is established, specific studies detailing the direct nematicidal activity of this compound are still emerging.
Mechanistic Insights into Pathogen Inhibition
The inhibitory effects of this compound and related compounds stem from their direct interaction with pathogens and their ability to interfere with crucial virulence mechanisms.
Direct Antimicrobial Action
The primary mechanism by which oryzalexins inhibit fungal growth is through direct antimicrobial action. nih.gov This involves the disruption of fundamental cellular processes in the pathogen. For instance, studies on the related compound, oryzalexin D, have shown that it can interfere with the cell membrane function of P. oryzae. tandfonline.com This interference leads to the leakage of essential ions, such as potassium, and inhibits the uptake of vital nutrients like glutamate. tandfonline.com Such disruption of the cell membrane's integrity and function is a common mode of action for many phytoalexins and is considered a primary reason for their antimicrobial efficacy. tandfonline.comscielo.br It is plausible that this compound employs a similar mechanism of disrupting cell membrane function to exert its antifungal effects.
Modulation of Pathogen Virulence Factors
In addition to direct antimicrobial activity, phytoalexins can also inhibit pathogens by modulating their virulence factors. mdpi.comnih.gov Virulence factors are molecules produced by pathogens that enable them to infect a host and cause disease. frontiersin.org By interfering with the production or function of these factors, a plant can effectively disarm the pathogen. While specific research on how this compound directly modulates the virulence factors of pathogens like P. oryzae is not extensively detailed, the general understanding of phytoalexin function suggests this as a likely secondary mechanism of action. The inhibition of germ tube elongation, for example, can be seen as a form of modulating a key virulence process required for host penetration.
Advanced Methodologies in Oryzalexin C Research
Analytical Chemistry Techniques for Detection and Quantification
The precise detection and quantification of Oryzalexin C in complex biological matrices, such as plant extracts, necessitate highly sensitive and selective analytical methods. Chromatography coupled with mass spectrometry is the cornerstone of modern phytoalexin analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the analysis of non-volatile natural products like this compound. mdpi.com Its exceptional sensitivity and specificity allow for the reliable quantification of trace-level compounds in intricate mixtures. researchgate.net In the context of rice phytoalexins, LC-MS/MS enables the detection of not only this compound but also its biosynthetic relatives, such as oryzalexins A, B, D, and E. oup.com The method typically involves a liquid chromatography system to separate the compounds, which are then ionized and analyzed by two mass spectrometers in series. This tandem setup provides structural information and minimizes interference, leading to accurate quantification. researchgate.netnih.gov Research on related rice diterpenoids has successfully used LC-MS/MS to validate their accumulation in transgenic rice lines, demonstrating the power of this technique. researchgate.net
Table 1: Representative Parameters for LC-MS/MS Analysis of Rice Diterpenoids This table is a composite representation of typical methodologies and does not reflect a single specific study.
| Parameter | Specification | Purpose |
|---|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of analytes in a short time. nih.gov |
| Column | Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18) chromatographyonline.com | Separates compounds based on hydrophobicity; suitable for diterpenoids. |
| Mobile Phase | Gradient of water with formic acid and acetonitrile (B52724) with formic acid chromatographyonline.com | Creates a polarity gradient to effectively elute a wide range of compounds. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode chromatographyonline.com | Gently ionizes molecules like this compound for mass analysis. |
| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole-Time-of-Flight (Q-TOF) | QqQ is used for targeted quantification (Multiple Reaction Monitoring), while Q-TOF provides high-resolution mass data for identification. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | A highly specific and sensitive mode for quantifying known compounds by monitoring a specific precursor-to-product ion transition. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for identifying and quantifying chemical constituents in plant extracts. mdpi.com It is particularly well-suited for the analysis of volatile or semi-volatile compounds. mdpi.com While diterpenoids like this compound have low volatility, they can often be analyzed by GC-MS after a chemical derivatization step to increase their volatility and thermal stability. GC-MS separates compounds in a gaseous state before they are fragmented and detected by a mass spectrometer, providing a characteristic fragmentation pattern that serves as a chemical fingerprint for identification. chromatographyonline.com This technique has been widely applied to the analysis of various plant metabolites, including terpenoids. mdpi.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental and routine technique for the separation and purification of compounds from plant extracts. mdpi.com Often equipped with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, HPLC can quantify compounds that contain chromophores. nih.gov While generally less sensitive and specific than mass spectrometry-based methods, HPLC is invaluable for initial screening, method development, and purification of standards. researchgate.net For phytoalexin research, HPLC can be used to isolate this compound from crude extracts for subsequent structural elucidation or to quantify it in samples where concentrations are relatively high. nih.govmdpi.com
Molecular Biology and Genetic Engineering Approaches
Understanding the function and regulation of this compound biosynthesis requires tools that can manipulate the rice genome. Genetic engineering provides a direct means to investigate the roles of specific genes and enzymes in the metabolic pathway.
CRISPR/Cas9-Mediated Gene Editing
The CRISPR/Cas9 system has revolutionized molecular biology by enabling precise, targeted gene editing in a wide range of organisms, including plants. geneticsmr.orgabcam.com This technology acts as "molecular scissors," using a guide RNA (gRNA) to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. abcam.comneb.com The cell's natural repair mechanisms can then be exploited to introduce mutations that knock out gene function. neb.com
In this compound research, CRISPR/Cas9 is an ideal tool for functionally validating the genes involved in its biosynthesis. For instance, research has identified that short-chain alcohol dehydrogenases/reductases (SDRs), specifically OsSDR110C-MI3 and OsSDR110C-MS3, are responsible for oxidizing the precursor Oryzalexin D to produce Oryzalexins A, B, and C. iastate.edu Using CRISPR/Cas9 to create knockout mutants for these SDR genes would provide definitive in-planta evidence of their function by observing the resulting loss of this compound production and accumulation of its precursor.
Table 2: Potential Genetic Targets for CRISPR/Cas9 Editing in the this compound Pathway
| Gene Target | Putative Function | Expected Outcome of Knockout | Reference |
|---|---|---|---|
| OsSDR110C-MI3 | Oxidizes the 3α-hydroxyl group of Oryzalexin D. | Abolition of Oryzalexin A and C production; accumulation of Oryzalexin B and D. | iastate.edu |
| OsSDR110C-MS3 | Oxidizes the 7β-hydroxyl group of Oryzalexin D. | Abolition of Oryzalexin B and C production; accumulation of Oryzalexin A and D. | iastate.edu |
| OsKSL10 | ent-sandaracopimaradiene synthase. | Abolition of all Oryzalexins A-F; accumulation of the precursor ent-copalyl diphosphate (B83284). | tandfonline.com |
| OsCPS2 | ent-copalyl diphosphate synthase. | Abolition of all ent-CPP-derived diterpenoids, including phytocassanes and oryzalexins. | oup.com |
Transgenic Plant Lines (Overexpression and Knockout Mutants)
The creation of transgenic plant lines is a cornerstone of functional genomics in plants. This approach involves generating plants with either suppressed (knockout/knockdown) or enhanced (overexpression) activity of a target gene.
Knockout Mutants: As with CRISPR, T-DNA insertion mutants, where a fragment of foreign DNA integrates into and disrupts a gene, have been instrumental. For example, analyzing knockout mutants for diterpene synthase genes like OsCPS2 and OsCPS4 has been crucial in demonstrating that ent-CPP-derived diterpenoids (including the oryzalexin family) are vital for rice defense against pathogens. oup.com Such mutants allow researchers to observe the large-scale metabolic and phenotypic consequences of shutting down a key pathway step.
Overexpression Lines: Conversely, creating transgenic lines that overexpress a biosynthetic gene can lead to the hyper-accumulation of a specific phytoalexin. researchgate.net This strategy is used to study the biological effects of high concentrations of the compound, such as enhanced disease resistance. plantbreedbio.org For this compound, overexpressing the terminal oxidases (OsSDR110C-MI3 and OsSDR110C-MS3) could create rice plants with elevated levels of specific oryzalexins, providing a powerful tool to investigate their precise role in fending off pathogens like Magnaporthe oryzae.
Heterologous Expression Systems for Pathway Elucidation (e.g., Yeast)
The elucidation of complex biosynthetic pathways, such as that of this compound, often relies on heterologous expression systems. iastate.edu These systems, which involve expressing genes from one organism in a different host organism, provide a simplified and controlled environment to study the function of individual enzymes away from the intricate and potentially confounding metabolic network of the native plant. iastate.edunexusacademicpublishers.com Yeasts, particularly Saccharomyces cerevisiae and Pichia pastoris, are highly favored eukaryotic hosts for this purpose. nexusacademicpublishers.comresearchgate.netresearchgate.net As eukaryotes, yeasts possess the necessary cellular machinery, such as the endoplasmic reticulum, for the proper folding and post-translational modification of plant enzymes like cytochrome P450s (CYPs), which are crucial in many specialized metabolic pathways. researchgate.netmdpi.com
In the context of oryzalexin biosynthesis, heterologous expression has been instrumental in functionally characterizing the enzymes that catalyze specific steps of the pathway. iastate.edu The general approach involves co-expressing candidate rice genes—for instance, a cytochrome P450 and a partner reductase—in a yeast strain that has been engineered to produce the necessary precursor molecule. nih.gov By analyzing the metabolites produced by the engineered yeast, researchers can definitively determine the specific reaction catalyzed by the expressed enzyme.
This methodology was critical in completing the elucidation of the final steps in the biosynthesis of this compound. iastate.edu Researchers identified a group of short-chain alcohol dehydrogenases/reductases (SDRs) whose transcription was induced by fungal elicitors. iastate.edu By expressing these SDRs in a heterologous system and providing the precursor Oryzalexin D, they could demonstrate which specific enzymes were responsible for its oxidation to produce Oryzalexins A, B, and C. iastate.edu For example, OsSDR110C-MI3 was shown to efficiently oxidize the 3α-hydroxyl group of oryzalexin D, a key step in the formation of other oryzalexins. iastate.edu This synthetic biology approach not only confirms the function of individual genes but also allows for the production of pathway intermediates that may be difficult to isolate from the plant itself, thereby facilitating the step-by-step reconstruction of the entire biosynthetic sequence. iastate.edu
Omics Technologies in Integrative Studies
The study of plant specialized metabolism has been revolutionized by "omics" technologies, which allow for the large-scale analysis of biological molecules. frontiersin.org For a complex phytoalexin like this compound, understanding its biosynthesis, regulation, and physiological role requires a holistic approach. Integrative studies combining transcriptomics and metabolomics have become particularly powerful, enabling researchers to connect gene expression patterns directly with the resulting changes in the plant's chemical profile. frontiersin.orgmdpi.com This multi-omics strategy provides a comprehensive view of how rice plants orchestrate their chemical defenses in response to environmental cues. whiterose.ac.uk
Transcriptomics for Gene Expression Analysis
Transcriptomics provides a snapshot of all gene activity in a cell at a specific moment by measuring the abundance of RNA transcripts. frontiersin.org This technology is crucial for identifying the genes that are switched on or off during a plant's defense response, including those responsible for producing this compound. Using techniques like RNA sequencing (RNA-Seq), researchers can compare the transcriptomes of rice plants under different conditions, such as before and after infection with the blast fungus Magnaporthe oryzae. plos.org
Such studies have consistently shown that when rice plants mount a defense response, a suite of genes involved in diterpenoid phytoalexin biosynthesis is significantly up-regulated. mdpi.complos.org This includes key genes located in biosynthetic gene clusters on rice chromosomes 2 and 4, as well as genes located elsewhere in the genome. plos.org For oryzalexin biosynthesis specifically, transcriptomic analyses have identified the induction of genes encoding enzymes like ent-sandaracopimaradiene (B1252091) synthase (OsKSL10) and specific cytochrome P450s and dehydrogenases that build the final molecule. iastate.eduplos.org For instance, in a comparison between a blast-resistant and a susceptible rice cultivar, the resistant variety showed a dramatic and early up-regulation of these diterpenoid biosynthetic genes within 24 hours of attempted infection. plos.org Furthermore, transcriptomic profiling of rice mutants has linked the expression of these genes to specific signaling pathways, such as those regulated by the phytohormones jasmonate and strigolactones, demonstrating that their induction is a tightly controlled process. semanticscholar.orgplos.org
| Gene | Putative Function in Oryzalexin Biosynthesis | Observed Expression Pattern | Reference(s) |
| OsKSL10 | Diterpene synthase, involved in forming the oryzalexin backbone precursor. | Up-regulated upon pathogen challenge and by jasmonate treatment. | plos.orgplos.org |
| OsKSL8 | Diterpene synthase, involved in the biosynthesis of oryzalexin S (a related compound). | Strongly up-regulated in resistant rice genotypes upon infection. | plos.org |
| CYP76M6 / CYP76M8 | Cytochrome P450s, catalyze hydroxylation steps to produce oryzalexin precursors. | Shown to act in oryzalexin biosynthesis. | nih.gov |
| OsSDR110C-MI3 | Short-chain dehydrogenase/reductase, oxidizes Oryzalexin D. | Transcription induced by fungal elicitors. | iastate.edu |
| WRKY45 | Transcription factor. | Expression levels correlate with the expression of diterpenoid cluster genes and this compound accumulation. | semanticscholar.org |
Metabolomics for Comprehensive Metabolite Profiling
Metabolomics is the large-scale study of metabolites, the small-molecule end products of cellular processes. d-nb.info This approach provides direct chemical evidence of a plant's physiological state and its response to stress. nih.gov By using techniques such as mass spectrometry coupled with liquid or gas chromatography, researchers can simultaneously measure the levels of hundreds to thousands of metabolites, including this compound and its precursors. d-nb.infonih.gov
Metabolomic profiling has been essential in confirming the role of this compound as a phytoalexin. Studies have shown that the concentration of this compound, along with other diterpenoid phytoalexins like momilactones and phytocassanes, significantly increases in rice tissues following pathogen attack or treatment with defense elicitors. mdpi.comresearchgate.net For example, a metabolomic analysis of rice plants infected with blast fungus revealed a significant accumulation of this compound in the infected tissue. researchgate.net Similarly, studies on rice mutants with altered defense responses have used metabolomics to link specific genetic mutations to changes in phytoalexin production. semanticscholar.org In strigolactone-deficient mutants (d10 and d14), metabolomic profiling revealed an enhanced accumulation of several diterpenoid phytoalexins, including this compound, compared to wild-type plants. semanticscholar.org This demonstrates that metabolomics is a powerful tool for directly observing the chemical output of biosynthetic pathways and understanding their regulation.
| Condition / Rice Line | Change in this compound Level | Associated Findings | Reference(s) |
| Blast Fungus Infection | Significant accumulation. | Part of a broad phytoalexin response to pathogen attack. | researchgate.net |
| d10 / d14 Mutants (Strigolactone deficient) | Enhanced accumulation. | Suggests strigolactones negatively regulate its biosynthesis. | semanticscholar.org |
| oscoi2 Mutant (Jasmonate receptor) | Accumulation pattern is altered upon JA treatment. | Indicates a complex regulation by the jasmonate signaling pathway. | plos.org |
| OXGF14b Line (Overexpresses OsGF14b protein) | Lower content than wild-type after infection. | Suggests OsGF14b protein plays a role in regulating the balance of different phytoalexins. | researchgate.net |
Integrated Multi-Omics Data Analysis
The true power of omics technologies is realized when different datasets are integrated to build a more complete biological model. frontiersin.org Integrated multi-omics analysis combines data from transcriptomics, metabolomics, and sometimes proteomics to connect the dots between genes, proteins, and metabolites. mdpi.comiastate.edu This approach allows researchers to move beyond simply listing which genes are expressed or which metabolites accumulate, and instead begin to understand the regulatory networks that govern these processes. whiterose.ac.uk
In this compound research, integrating transcriptomic and metabolomic data has provided profound insights. mdpi.comsemanticscholar.org A key example is the study of a rice lesion mimic mutant, SDS2-ACT, which shows enhanced disease resistance. mdpi.com In this mutant, integrated analysis revealed that the up-regulation of genes involved in diterpenoid biosynthesis (the transcriptomic data) was directly correlated with the increased accumulation of oryzalexins A and D (the metabolomic data). mdpi.com This provided strong evidence that the activation of this specific metabolic pathway was a critical component of the plant's heightened defense posture.
Another study combined these approaches in strigolactone-deficient rice mutants. semanticscholar.org Researchers first observed the increased accumulation of this compound via metabolomics. They then interrogated the transcriptomic data and found that the expression of the transcription factor WRKY45 and the diterpenoid biosynthetic gene clusters it controls was significantly higher in the mutants. semanticscholar.org This integrated analysis allowed them to propose a molecular mechanism: the defect in the strigolactone pathway leads to higher expression of WRKY45, which in turn activates the genes responsible for producing more this compound. semanticscholar.org Such integrative studies are invaluable for uncovering these cause-and-effect relationships and deciphering the complex molecular networks that control the production of important compounds like this compound.
Agricultural and Biotechnological Research Perspectives
Leveraging Oryzalexin C for Enhanced Crop Resilience
The natural defense mechanisms of rice, including the production of this compound, can be harnessed to develop crops with enhanced resilience to diseases. This involves a deep understanding of the genetic and molecular basis of phytoalexin production and its regulation.
Strategies for Genetic Improvement of Disease Resistance in Rice
Genetic improvement of disease resistance in rice is a primary strategy to ensure global food security. rutgers.edu Traditional breeding methods have been supplemented by modern molecular techniques to develop rice varieties with durable resistance to a broad spectrum of pathogens. rutgers.edu One of the key strategies involves the identification and introgression of resistance (R) genes from wild rice species into cultivated varieties. fao.org For instance, the Xa21 gene from Oryza longistaminata confers broad-spectrum resistance to bacterial blight. d-nb.info
Another approach is the pyramiding of multiple resistance genes into a single cultivar to provide broader and more durable resistance. scielo.br Quantitative Trait Loci (QTLs) associated with partial resistance are also valuable as they can reduce the selection pressure on pathogens, leading to more stable resistance. scielo.br Furthermore, understanding the molecular regulation of defense pathways, such as the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, allows for the targeted manipulation of genes to enhance disease resistance. rutgers.edufrontiersin.org For example, overexpression of the WRKY45 transcription factor, a key component of the SA pathway, results in strong resistance to both rice blast and bacterial leaf blight. frontiersin.org
Ectopic expression of certain genes, like the Harpin (B1176776) protein 1 gene (hrf1), has been shown to enhance resistance to bacterial blight in transgenic rice by activating genes related to the biosynthesis of labdane-type diterpenoid phytoalexins, including those in the oryzalexin pathway. mdpi.com
Development of Rice Varieties with Enhanced Phytoalexin Production
A promising strategy for enhancing crop resilience is the development of rice varieties with an increased capacity to produce phytoalexins like this compound. mdpi.com This can be achieved through several genetic approaches.
One method is the overexpression of key biosynthetic genes involved in the phytoalexin production pathway. Research has identified several genes encoding enzymes crucial for the biosynthesis of oryzalexins. mdpi.com For example, OsCPS2 and OsCPS4 are key copalyl diphosphate (B83284) synthases that initiate the biosynthesis of a range of diterpenoid phytoalexins. nih.gov Overexpression of these or other downstream enzyme-encoding genes could lead to higher accumulation of these defensive compounds.
Another strategy is to manipulate the transcription factors that regulate these biosynthetic pathways. jordan.im Transcription factors such as bZIP, bHLH, and WRKY can bind to the promoters of key enzyme genes in phytoalexin biosynthesis, thereby regulating their expression and the subsequent synthesis and accumulation of the compounds. mdpi.com For instance, the transcription factor OsWRKY10 has been identified as a positive regulator of diterpenoid phytoalexin biosynthesis in rice, and its overexpression enhances disease resistance. researchgate.net Similarly, the overexpression of AaWRKY1 in Artemisia annua has been shown to double the yield of the antimalarial drug artemisinin, a sesquiterpenoid, demonstrating the potential of this approach. nih.gov
The development of rice lines with enhanced phytoalexin production is a key area of research with the potential to significantly improve crop protection. mdpi.com
Applications in Sustainable Crop Management
The utilization of rice's natural defense mechanisms, including the production of this compound, can contribute significantly to more sustainable agricultural systems.
Reduction in Reliance on Chemical Pesticides
Enhancing the innate disease resistance of rice through the increased production of phytoalexins like this compound can lead to a significant reduction in the need for chemical pesticides. nih.govmdpi.com Crop losses due to pests and diseases are a major threat to food security, often necessitating the use of synthetic pesticides. niphm.gov.in However, the overuse of these chemicals can have negative environmental consequences and lead to the development of pesticide-resistant pathogen strains. rutgers.edu
By developing rice varieties that can mount a more robust defense response, the reliance on external chemical inputs can be minimized. mdpi.com This not only reduces production costs for farmers but also lessens the environmental impact of agriculture. nih.govmdpi.com Promoting the cultivation of new rice varieties with strong inherent stress resistance is a key step towards more sustainable agricultural production. mdpi.com
Contributions to Environmentally Friendly Agricultural Practices
The development and adoption of rice varieties with enhanced phytoalexin production align with the principles of sustainable and environmentally friendly agriculture. fao.org Sustainable agriculture aims to increase crop productivity without degrading soil and water resources. fao.org By reducing the need for chemical pesticides, the cultivation of disease-resistant rice varieties helps to protect biodiversity and reduce chemical runoff into water bodies. mdpi.com
Furthermore, these practices contribute to integrated pest management (IPM) strategies, which advocate for the use of multiple tactics to manage pests in an economically and environmentally sound manner. niphm.gov.in The use of resistant cultivars is a cornerstone of IPM. niphm.gov.in Seaweed extracts, which are organic and can elicit defense responses in plants, are also being explored as a component of sustainable crop production, highlighting the move towards biological and nature-based solutions. mdpi.com
Bioengineering Approaches to Manipulate Phytoalexin Biosynthesis
Bioengineering offers powerful tools to precisely manipulate the biosynthetic pathways of phytoalexins like this compound, with the goal of enhancing their production and, consequently, crop resilience. mdpi.com These approaches often focus on the genetic modification of key components within the metabolic network.
Metabolic engineering strategies involve the introduction of new genes (exogenous) or the modification of existing (endogenous) gene expression to control biosynthetic pathways with precision. mdpi.com This can be achieved through techniques like CRISPR/Cas9-mediated gene editing or the creation of transgenic plants. researchgate.net
A key target for bioengineering is the transcription factors that regulate entire biosynthetic gene clusters. jordan.imresearchgate.net Identifying and engineering conserved transcription factor networks could be a powerful way to enhance the production of various phytoalexins in different plant species. jordan.imcabidigitallibrary.org For example, research has shown that specific WRKY and bHLH transcription factors can activate the expression of genes involved in diterpenoid phytoalexin biosynthesis in rice. mdpi.comresearchgate.net
Another approach is to directly target the enzymes within the biosynthetic pathway. The biosynthesis of this compound is part of a complex network that produces various labdane-related diterpenoids. mdpi.com The pathway begins with the cyclization of geranylgeranyl diphosphate (GGDP). cabidigitallibrary.org Key enzymes like OsCPS4 (a syn-copalyl diphosphate synthase) and subsequent cytochrome P450 monooxygenases (CYPs) and short-chain alcohol dehydrogenases/reductases (SDRs) are involved in converting precursors into the final oryzalexin structures. mdpi.com For instance, CYP76M8 and CYP76M6 are P450 enzymes that hydroxylate a tricyclic precursor, a crucial step in the formation of oryzalexins. mdpi.com Following this, OsSDR110C-MI3 and OsSDR110C-MS3 catalyze an oxidation step to produce oryzalexins A–C. mdpi.com By overexpressing the genes encoding these rate-limiting enzymes, it is possible to increase the flux through the pathway and enhance the accumulation of desired phytoalexins.
Data Tables
Table 1: Key Genes in Oryzalexin and Related Diterpenoid Biosynthesis
| Gene | Encoded Protein | Function in Biosynthesis | Reference |
| OsCPS2 | ent-Copalyl diphosphate synthase | Initiates biosynthesis of ent-CPP derived diterpenoids (e.g., phytocassanes, some oryzalexins) | mdpi.comnih.gov |
| OsCPS4 | syn-Copalyl diphosphate synthase | Initiates biosynthesis of syn-CPP derived diterpenoids (e.g., momilactones, oryzalexin S) | mdpi.comnih.gov |
| OsKSL4 | Kaurene synthase-like 4 | Converts syn-CPP to 9βH-pimara-7,15-diene, a precursor to momilactones | mdpi.com |
| CYP76M6 | Cytochrome P450 monooxygenase | Hydroxylation of tricyclic precursors in oryzalexin biosynthesis | mdpi.com |
| CYP76M8 | Cytochrome P450 monooxygenase | Hydroxylation of tricyclic precursors in oryzalexin biosynthesis | mdpi.com |
| OsSDR110C-MI3 | Short-chain alcohol dehydrogenase/reductase | Catalyzes oxidation step to produce oryzalexins A-C | mdpi.com |
| OsSDR110C-MS3 | Short-chain alcohol dehydrogenase/reductase | Catalyzes oxidation step to produce oryzalexins A-C | mdpi.com |
| WRKY45 | Transcription Factor | Key regulator in the salicylic acid defense signaling pathway | frontiersin.org |
| OsWRKY10 | Transcription Factor | Positive regulator of diterpenoid phytoalexin biosynthesis | researchgate.net |
Table 2: Research Findings on Enhanced Phytoalexin Production and Disease Resistance
| Research Focus | Key Finding | Implication for Crop Resilience | Reference |
| Overexpression of WRKY45 | Transgenic rice showed extreme resistance to rice blast and bacterial leaf blight. | Manipulation of regulatory genes is a powerful strategy for broad-spectrum disease resistance. | frontiersin.org |
| Ectopic expression of hrf1 | Enhanced resistance to bacterial blight in transgenic rice. | Activation of endogenous phytoalexin biosynthetic pathways can be triggered by external genes. | mdpi.com |
| Overexpression of OsWRKY10 | Enhanced diterpenoid phytoalexin accumulation and disease resistance against fungal blast and bacterial blight. | Targeting specific transcription factors can boost the entire phytoalexin production pathway. | researchgate.net |
| Knock-out of OsCPS2 and OsCPS4 | Resulted in increased susceptibility to drought, linked to reduced stomatal closure. | Demonstrates the complex roles of phytoalexin pathways, including in abiotic stress responses. | nih.gov |
Engineering Transcription Factors for Targeted Pathway Enhancement
A key area of research focuses on the manipulation of transcription factors (TFs) that regulate the biosynthetic pathways of phytoalexins like this compound. nih.gov Transcription factors act as molecular switches, binding to specific DNA sequences in the promoter regions of biosynthetic genes and controlling their expression. nih.govmdpi.com By engineering these TFs, researchers can potentially enhance the production of desired phytoalexins.
Several families of transcription factors, including bZIP, bHLH, and WRKY, have been identified as crucial regulators in the biosynthesis of labdane-related diterpenoid phytoalexins in rice. mdpi.comnih.gov For instance, the WRKY45 transcription factor has been shown to play a significant role in the induction of diterpenoid phytoalexin biosynthetic genes upon infection with the blast fungus Magnaporthe oryzae. nih.govnih.gov Overexpression of OsWRKY45 in rice has been demonstrated to lead to a rapid and enhanced accumulation of these defensive compounds. nih.gov
Another transcription factor, a basic helix-loop-helix (bHLH) type named Diterpenoid Phytoalexin Factor (DPF), is also induced by M. oryzae and regulates the expression of genes in the biosynthetic pathway. nih.gov Furthermore, the Mediator complex subunit OsMED16 has been found to interact with OsWRKY45 to boost the expression of diterpenoid phytoalexin biosynthesis genes, thereby enhancing resistance to M. oryzae. nih.gov
Strategies for engineering these transcription factors include:
Promoter Engineering: Modifying the promoter regions of TF genes to alter their expression patterns, making them more responsive to specific pathogens or environmental cues. mdpi.com
Chimeric Transcription Factors: Creating artificial TFs by fusing the DNA-binding domain of a specific TF with activation or repression domains from other proteins to fine-tune the regulation of target genes. mdpi.com
Decoy Binding Sites: Introducing short DNA sequences that act as "sponges" to titrate away repressor TFs from their natural binding sites, thereby upregulating the expression of the biosynthetic genes they control. biorxiv.org
These genetic engineering techniques hold the promise of developing crops with a precisely controlled and enhanced capacity to produce this compound and other protective phytoalexins.
Synthetic Biology for Novel this compound Production
Synthetic biology offers a powerful toolkit for the production of valuable natural products like this compound in microbial hosts. als-journal.comfrontiersin.org This approach involves the reconstruction of the entire biosynthetic pathway in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae, which can be optimized for high-yield production. frontiersin.orgresearchgate.net
The elucidation of the biosynthetic pathway of this compound is a critical first step. iastate.edu This involves identifying and characterizing all the enzymes responsible for converting the precursor, geranylgeranyl diphosphate (GGDP), into the final compound. iastate.edu While significant progress has been made in identifying the key enzymes, such as terpene synthases and cytochrome P450 monooxygenases (CYPs), completing the full pathway remains an active area of research. iastate.edunih.gov
Once the genes encoding these enzymes are identified, they can be assembled into a synthetic pathway in a microbial host. als-journal.com This often requires significant metabolic engineering to optimize the flux of precursors and cofactors, and to manage the spatial organization of the enzymes within the cell. frontiersin.org Techniques such as creating artificial scaffold systems can be employed to bring enzymes in close proximity, thereby increasing the efficiency of the pathway. frontiersin.org
The advantages of using synthetic biology for this compound production include:
Scalable and Controlled Production: Microbial fermentation allows for large-scale production under controlled conditions, independent of plant cultivation. als-journal.com
Pathway Optimization: The biosynthetic pathway can be systematically optimized to improve yields and produce novel derivatives of this compound with potentially enhanced activities. sciepublish.com
Sustainable Sourcing: This method provides a sustainable alternative to extracting the compound from rice plants, which can be inefficient and environmentally demanding. frontiersin.org
While challenges remain in functionally expressing all the necessary plant enzymes, particularly CYPs, in microbial hosts, ongoing advancements in synthetic biology are paving the way for the bio-based production of this compound and other complex plant natural products. researchgate.net
Role in Plant-Microbiome Interactions
This compound, as a phytoalexin, plays a significant role in mediating the complex interactions between the rice plant and its surrounding microbiome. ontosight.ai The production of this antimicrobial compound is a direct response to the perception of microbial pathogens, such as the rice blast fungus Pyricularia oryzae. oup.comtandfonline.comtandfonline.com
The rhizosphere, the soil region immediately surrounding the plant roots, is a dynamic environment teeming with a diverse community of microorganisms. mdpi.com Plants actively shape their rhizosphere microbiome through the secretion of root exudates, which can include a variety of primary and secondary metabolites. mdpi.comfrontiersin.org These exudates can either attract beneficial microbes or deter pathogenic ones.
When a plant is under attack by a pathogen, it can release specific chemical signals, a phenomenon sometimes referred to as a "cry for help," to recruit beneficial microbes that can help defend against the attacker. frontiersin.org Phytoalexins like this compound, when produced in response to infection, can directly inhibit the growth of the invading pathogen. nih.govontosight.ai
Competing with pathogens for nutrients and space. researchgate.net
Producing their own antimicrobial compounds. researchgate.net
Inducing systemic resistance in the plant, priming it for a faster and more robust defense response upon pathogen attack. researchgate.net
Research into the interplay between this compound and the plant microbiome is crucial for understanding the holistic defense mechanisms of rice. Manipulating the plant microbiome, for instance, through the application of beneficial microbial consortia, could become a novel strategy to enhance the natural defense capabilities of crops, potentially working in synergy with the plant's own production of phytoalexins like this compound. nih.govresearchgate.net
Conclusion and Future Research Trajectories
Summary of Key Research Advancements on Oryzalexin C
Research on this compound and its related compounds has made considerable strides since their initial discovery. This compound, along with Oryzalexins A and B, was first isolated from rice leaves infected with the blast fungus Pyricularia oryzae (now known as Magnaporthe oryzae). nih.govoup.com These molecules are classified as ent-sandaracopimaradiene-type diterpenoids, which are antimicrobial compounds produced by the plant in response to stress. nih.govnih.gov
The most significant advancements have been in elucidating the biosynthetic pathway. It is now understood that Oryzalexins A, B, and C are produced from the precursor Oryzalexin D through oxidation steps. researchgate.netmdpi.comiastate.edu The pathway to Oryzalexin D itself has been clarified, beginning with the initial hydroxylation of ent-sandaracopimaradiene (B1252091) at the C-3α position by the enzyme CYP701A8, followed by a second hydroxylation at the C-7β position by CYP76M8. researchgate.netnih.gov The subsequent conversion of the di-hydroxy product, Oryzalexin D, to Oryzalexins A, B, and C is catalyzed by a series of short-chain dehydrogenase/reductase (SDR) enzymes. iastate.edu Functionally, the accumulation of this compound has been shown to be a sensitive indicator of elicitor activity in rice, making it a useful marker in studies of plant defense activation. tandfonline.com
Unresolved Questions and Knowledge Gaps
Despite significant progress, several questions about this compound remain unanswered. A key knowledge gap is the precise sequence of oxidation from Oryzalexin D to the dually oxidized this compound; it is still unclear whether this process occurs preferentially via Oryzalexin A or Oryzalexin B as an intermediate. iastate.edu
Furthermore, while the core biosynthetic enzymes have been identified, a complete map of the regulatory network that governs their expression is still lacking. researchgate.net Researchers have noted that in some rice cultivars, Oryzalexin A accumulation is triggered by UV light but not by the signaling molecule jasmonic acid (JA), while the reverse is true in other cultivars. mdpi.com This suggests the existence of distinct and complex signal transduction pathways whose differential activation and integration are not fully understood. The specific molecular targets of this compound within pathogenic fungi and the full spectrum of its biological activities also require more detailed investigation. portlandpress.com
Emerging Research Avenues
The existing knowledge gaps point toward several exciting and important areas for future research.
Future work will increasingly focus on the complex regulatory networks that control oryzalexin biosynthesis. This involves moving beyond individual enzymes to understand the web of transcription factors (TFs) that modulate gene expression in response to stress. nih.gov Key TF families such as WRKY, bHLH, and MYB have been identified as crucial regulators. nih.govresearchgate.netresearchgate.net For instance, the bHLH transcription factor OsbHLH025 is known to be responsive to blast fungus infection and UV light, while OsWRKY53 positively regulates key biosynthetic genes. nih.gov A deeper investigation into how these TFs interact, and the role of other regulatory elements like non-coding RNAs, will be essential for a complete picture of how this compound production is so precisely controlled. nih.govresearchgate.net
The insights gained from studying oryzalexins in rice have significant potential for application in other important cereal crops. cabidigitallibrary.orgiastate.edu Comparative genomics has revealed that genomic regions containing genes for phytoalexin biosynthesis are conserved between rice and related species like Northern Wild Rice (Zizania palustris). frontiersin.org This suggests that the knowledge of this compound's role in defense could be translated to enhance disease resistance in other grains. Studying analogous defense pathways in model plants like Arabidopsis thaliana, which produces the phytoalexin camalexin, can also reveal conserved regulatory principles that are applicable across a wide range of plant species. uni-koeln.de
The detailed elucidation of the oryzalexin biosynthetic pathway now makes it possible to develop advanced computational and biological models. Synthetic biology approaches, where biosynthetic pathways are reconstructed in host organisms like E. coli, have already been instrumental in clarifying the specific and distinct roles of enzymes like CYP76M6 and CYP76M8. nih.govportlandpress.com Future research can expand on this by creating comprehensive metabolic models to simulate the flow of intermediates and predict the outcomes of genetic modifications. Such models would be invaluable tools for metabolic engineering efforts aimed at enhancing phytoalexin production.
Broader Implications for Plant Science and Agriculture
Research on this compound and other phytoalexins has profound implications that extend beyond basic science. A thorough understanding of these natural defense compounds provides a direct route to enhancing crop resilience. nih.govresearchgate.net By manipulating the biosynthetic or regulatory genes, it may be possible to develop new crop varieties with heightened resistance to devastating diseases like rice blast, thereby reducing the heavy reliance on chemical fungicides. nih.gov Ultimately, harnessing the power of plant-derived natural products like this compound is a critical strategy for achieving sustainable agriculture and bolstering global food security in the face of mounting environmental and pathogenic challenges. nih.govnih.gov
Q & A
Q. How can researchers ensure reproducibility in this compound extraction protocols across labs?
- Answer : Detailed metadata (solvent ratios, extraction time, temperature) must accompany methods. Collaborative validation via inter-lab studies (e.g., ring tests) identifies critical variables. Public protocols on platforms like Protocols.io enhance transparency .
Q. Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
